Technical Monograph: 1-(6-Methoxypyridin-3-yl)cyclopropanamine
Technical Monograph: 1-(6-Methoxypyridin-3-yl)cyclopropanamine
Introduction: Structural Significance in Medicinal Chemistry
1-(6-Methoxypyridin-3-yl)cyclopropanamine (CAS: 1060806-98-5) represents a high-value scaffold in modern drug discovery, particularly in the design of CNS-active agents and epigenetic modulators (e.g., LSD1 inhibitors). Its structural utility is derived from the gem-disubstituted cyclopropane motif, which serves two critical functions:
-
Conformational Restriction: The cyclopropane ring locks the amine and the heteroaryl ring into a rigid relative orientation, reducing the entropic penalty of binding to protein targets compared to flexible acyclic analogs (e.g., isopropyl amines).
-
Metabolic Blockade: The absence of protons on the carbon alpha to the nitrogen prevents cytochrome P450-mediated
-hydroxylation and subsequent N-dealkylation, a common clearance pathway for primary amines.
The 6-methoxypyridine moiety acts as a bioisostere for phenyl or unsubstituted pyridine rings, offering modulated lipophilicity (LogP) and a distinct hydrogen bond acceptor profile at the pyridine nitrogen.
Physicochemical Profile
The following data characterizes the free base form.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C | Core composition |
| Molecular Weight | 164.21 g/mol | Fragment-like space (<300 Da) |
| CAS Number | 1060806-98-5 | Unique Identifier |
| pKa (Primary Amine) | ~8.9 – 9.5 (Predicted) | Predominantly protonated at physiological pH |
| pKa (Pyridine N) | ~3.0 – 3.5 (Predicted) | Weakly basic due to -OMe inductive effect |
| LogP | ~1.1 – 1.3 | Favorable CNS penetration |
| TPSA | ~48 Å | High oral bioavailability potential |
| Solubility | High in MeOH, DCM, DMSO; Mod. in Water | Amenable to standard formulation |
Synthetic Methodologies
Two primary routes are employed depending on the scale and available starting materials. The Kulinkovich-Szymoniak reaction is preferred for discovery chemistry due to its step economy.
Route A: Titanium-Mediated Cyclopropanation (Discovery Scale)
This protocol utilizes the Kulinkovich-Szymoniak reaction to convert 6-methoxynicotinonitrile directly to the target amine.
Precursors:
-
Substrate: 6-Methoxynicotinonitrile
-
Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)
), Boron trifluoride etherate (BF OEt ).
Mechanism:
The reaction proceeds via the formation of a titanacyclopropane intermediate from EtMgBr and Ti(OiPr)
Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak synthesis.
Detailed Protocol (Self-Validating)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon atmosphere.
-
Reagent Prep: Charge the flask with 6-methoxynicotinonitrile (1.0 equiv) and anhydrous Et
O (0.1 M concentration). Add Ti(OiPr) (1.1 equiv). -
Grignard Addition: Cool the solution to -78 °C. Add EtMgBr (3.0 M in ether, 2.2 equiv) dropwise over 30 minutes. Checkpoint: The solution should turn from yellow to dark brown/black, indicating titanacycle formation.
-
Warming: Allow the mixture to warm to room temperature over 1 hour and stir for an additional hour.
-
Lewis Acid Activation: Cool back to 0 °C. Add BF
OEt (2.0 equiv) dropwise. Stir for 30 minutes. -
Quench: Carefully quench with 10% aqueous NaOH. Caution: Exothermic reaction with gas evolution.
-
Workup: Filter the resulting suspension through a Celite pad to remove titanium salts. Extract the filtrate with Et
O (3x). Dry combined organics over Na SO and concentrate. -
Purification: The crude amine is often purified via acid-base extraction or flash chromatography (DCM/MeOH/NH
).
Chemical Reactivity & Stability[3]
Amine Functionality
The primary amine is sterically hindered by the geminal pyridine ring but remains nucleophilic.
-
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in LSD1 inhibitor synthesis).
-
Reductive Amination: Reaction with aldehydes requires forcing conditions (e.g., Ti(OiPr)
additive) due to steric crowding at the -carbon.
Cyclopropane Ring Strain
The cyclopropane ring introduces ~27 kcal/mol of ring strain.
-
Acid Stability: Generally stable to dilute mineral acids (HCl, H
SO ) at room temperature. -
Ring Opening: Susceptible to ring opening under radical conditions or strong Lewis acids at elevated temperatures, leading to homoallylic amines.
Pyridine Ring
The 6-methoxy group exerts an electronic influence:
-
Electrophilic Aromatic Substitution: The C5 position (ortho to the methoxy) is activated, though the protonated amine (under acidic conditions) is deactivating.
-
Demethylation: Harsh acidic conditions (e.g., BBr
, HBr) can cleave the methyl ether, yielding the pyridone tautomer. Avoid strong Lewis acids if the methoxy group must be preserved.
Medicinal Chemistry Applications: Metabolic Rationale
The primary utility of this scaffold is to improve the pharmacokinetic (PK) profile of drug candidates.
Figure 2: Comparison of metabolic fate between isopropyl and cyclopropyl amine scaffolds.
Case Study: LSD1 Inhibitors Inhibitors of Lysine Specific Demethylase 1 (LSD1) often require a primary amine to form a covalent adduct with the FAD cofactor. The 1-(6-methoxypyridin-3-yl)cyclopropanamine scaffold has been utilized (e.g., in Takeda patents) to position the amine for this interaction while preventing oxidative degradation.
Handling and Safety
-
Hazards: Like most primary amines and pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Store at 2-8 °C under inert gas (Nitrogen/Argon). The free base absorbs CO
from the air to form carbamates; conversion to the HCl salt is recommended for long-term storage. -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link
-
Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(2), 215–216. (Discussing Takeda Patent WO2015156417).[1] Link
-
Walser, A., et al. (1978). Quinazolines and 1,4-benzodiazepines. 84. Synthesis and reactions of 1-arylcyclopropylamines. Journal of Organic Chemistry, 43(12), 2315–2320. Link
-
PubChem. (n.d.).[2][3][4] 1-(2-Methoxypyridin-3-yl)cyclopropan-1-amine (Compound Summary). National Library of Medicine.[2] Link[2]
Sources
- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Methoxypyridin-3-YL)cyclopropan-1-amine | C9H12N2O | CID 72211908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-Fluoro-6-methoxypyridin-3-YL)methanamine | C7H9FN2O | CID 58258904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(6-Methoxypyridin-3-yl)cyclopentanol | C11H15NO2 | CID 177685420 - PubChem [pubchem.ncbi.nlm.nih.gov]
